molecular formula C20H23N5O B2473226 2-{4-[(6-Oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile CAS No. 2195809-29-9

2-{4-[(6-Oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No. B2473226
CAS RN: 2195809-29-9
M. Wt: 349.438
InChI Key: LOCWVWOFFILVAA-UHFFFAOYSA-N
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Description

The compound “2-{4-[(6-Oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile” belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate was synthesized by alkylation of 6-methyl-2-thiouracil with bromoacetic and chloroacetic acid esters . The reactions were carried out in ethanol in the presence of sodium ethoxide, in DMF in the presence of triethylamine or sodium carbonate, and in aqueous sodium hydroxide .


Chemical Reactions Analysis

Ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate reacted with aliphatic amines to give the corresponding acetamides, whereas its reactions with hydrazine hydrate and aniline afforded 2-hydrazinyl- and 2-anilino-6-methylpyrimidin-4(3H)-ones, respectively .

Scientific Research Applications

Synthesis and Biological Activities

  • Antiproliferative and Cytotoxic Activities : Compounds with structural features related to the query chemical have been synthesized and evaluated for their anti-proliferative activities against human breast cancer cell lines and human embryonic kidney cells. Certain derivatives exhibited significant cytotoxic activities, with molecular docking studies suggesting good binding affinity to target proteins, indicating potential therapeutic applications in cancer treatment (Parveen et al., 2017).

  • Antioxidant Activities : Derivatives of tetrahydropyrimidine have been synthesized and assessed for their antioxidant activities. This research contributes to the understanding of the antioxidant potential of novel fused heterocyclic compounds derived from tetrahydropyrimidine derivatives, highlighting their relevance in addressing oxidative stress-related disorders (Salem et al., 2015).

  • Antimicrobial Screening : Novel derivatives of hexahydroquinoline-3-carbonitrile have been synthesized and subjected to antimicrobial screening. These derivatives showed notable action against tested microbes, contributing valuable insights into the development of new antimicrobial agents (Goswami et al., 2022).

Chemical Synthesis and Characterization

  • Efficient Synthesis Methods : Research on the efficient synthesis of 2-amino-4-(2-chloro-5-(4-substituted phenyl) pyridine-3-yl)-1-(4-substitutedphenyl)-7,7-disubstituted-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile derivatives provides insights into novel synthetic routes that enhance the diversity and potential utility of such compounds in various scientific and pharmacological studies (Goswami et al., 2022).

  • One-Pot Synthesis Techniques : A novel and efficient one-pot synthesis method for 2-aminopyrimidinones has been developed, demonstrating the potential for streamlined synthesis processes. This research not only facilitates the production of these compounds but also opens up new avenues for their application in scientific research (Bararjanian et al., 2010).

properties

IUPAC Name

2-[4-[(6-oxopyrimidin-1-yl)methyl]piperidin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O/c21-12-17-11-16-3-1-2-4-18(16)23-20(17)24-9-6-15(7-10-24)13-25-14-22-8-5-19(25)26/h5,8,11,14-15H,1-4,6-7,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOCWVWOFFILVAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC(=C(C=C2C1)C#N)N3CCC(CC3)CN4C=NC=CC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[(6-Oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile

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